molecular formula C8H7ClF2 B2539885 2-(1-Chloroethyl)-1,4-difluorobenzene CAS No. 1152577-47-3

2-(1-Chloroethyl)-1,4-difluorobenzene

Cat. No.: B2539885
CAS No.: 1152577-47-3
M. Wt: 176.59
InChI Key: DFFTXOUCFUGLBW-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1,4-difluorobenzene, also known as Chlorambucil, is a chemotherapy drug that is used to treat various types of cancer, including chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. Chlorambucil belongs to the class of drugs called alkylating agents, which work by damaging the DNA of cancer cells, preventing them from dividing and growing.

Scientific Research Applications

Electrochemical Synthesis and Reactions

Electrochemical reductions of related halogenated nitrobenzenes have been explored for the synthesis of valuable organic intermediates. For instance, the reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in specific solvents leads to the formation of 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species, depending on the presence of a proton donor. This process highlights the potential for electrochemical pathways in the synthesis of complex organic molecules, which could be applicable to compounds like 2-(1-Chloroethyl)-1,4-difluorobenzene (Peng Du & D. Peters, 2010).

Antileukemic Activity of Derivatives

Research into the medicinal chemistry of phosphazene derivatives bearing chloroethylamine units, which could be structurally related to this compound, shows antiproliferative activity against cancer cell lines. Such studies demonstrate the potential of using halogenated benzene derivatives in the development of new antileukemic agents (M. Siwy et al., 2006).

Organometallic Chemistry and Catalysis

The application of partially fluorinated benzenes in organometallic chemistry, especially as solvents or ligands in transition-metal-based catalysis, is an area of active research. The weak coordination of fluorinated benzenes to metal centers, due to the electron-withdrawing effect of fluorine, makes them useful in various catalytic processes. This research could extend to the use of this compound in developing new catalytic systems (S. Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017).

Mechanism of Action

Safety and Hazards

Chloroethyl chloroformates are listed as extremely hazardous substances . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Properties

IUPAC Name

2-(1-chloroethyl)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFTXOUCFUGLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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